An In-Depth Technical Guide to 3-(Propan-2-yl)imidazo[1,5-a]pyridine: Structure, Properties, and Synthetic Methodologies
An In-Depth Technical Guide to 3-(Propan-2-yl)imidazo[1,5-a]pyridine: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(Propan-2-yl)imidazo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications, grounding our discussion in established scientific principles and relevant literature.
Introduction to the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered significant attention in the field of drug discovery.[1][2] This scaffold is a key structural component in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities.[3][4] The unique electronic and steric properties of this bicyclic system make it a versatile template for the design of novel therapeutic agents.
Chemical Structure and Nomenclature of 3-(Propan-2-yl)imidazo[1,5-a]pyridine
3-(Propan-2-yl)imidazo[1,5-a]pyridine is a derivative of the parent imidazo[1,5-a]pyridine ring system, featuring an isopropyl group at the 3-position.
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IUPAC Name: 3-(Propan-2-yl)imidazo[1,5-a]pyridine[5]
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Synonyms: 3-Isopropylimidazo[1,5-a]pyridine[5]
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CAS Number: 916994-65-5[5]
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Molecular Formula: C₁₀H₁₂N₂[5]
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Molecular Weight: 160.22 g/mol [5]
Structural Representation:
Caption: Chemical structure of 3-(Propan-2-yl)imidazo[1,5-a]pyridine.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 160.22 g/mol | [5] |
| XLogP3 | 2.1 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 17.3 Ų | [5] |
Synthesis of 3-(Propan-2-yl)imidazo[1,5-a]pyridine
The synthesis of the imidazo[1,5-a]pyridine scaffold can be achieved through various methodologies. A plausible and efficient approach for the synthesis of 3-substituted imidazo[1,5-a]pyridines involves the reaction of a 2-pyridyl ketone with an appropriate amine.
Proposed Synthetic Pathway
A representative synthesis of 3-(Propan-2-yl)imidazo[1,5-a]pyridine can be envisioned through the condensation of 2-acetylpyridine with isopropylamine, followed by an intramolecular cyclization and oxidation. This approach is based on established methods for the synthesis of related imidazo[1,5-a]pyridine derivatives.[6][7]
Caption: Proposed synthetic workflow for 3-(Propan-2-yl)imidazo[1,5-a]pyridine.
Experimental Protocol (Representative)
The following protocol is a generalized procedure based on the synthesis of similar imidazo[1,5-a]pyridine derivatives and should be optimized for the specific synthesis of 3-(Propan-2-yl)imidazo[1,5-a]pyridine.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyridine (1.0 eq) in a suitable solvent such as ethanol or toluene.
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Addition of Amine: Add isopropylamine (1.2 eq) to the solution.
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Condensation: Heat the reaction mixture to reflux for 4-6 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cyclization and Oxidation: After the formation of the imine, an oxidizing agent, such as iodine or air, is introduced to promote the intramolecular cyclization and subsequent aromatization to the imidazo[1,5-a]pyridine ring system. The reaction is continued at reflux for an additional 12-24 hours.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(Propan-2-yl)imidazo[1,5-a]pyridine.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-(Propan-2-yl)imidazo[1,5-a]pyridine are not available, the following are predicted spectroscopic characteristics based on the analysis of similar structures.[8][9][10]
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and imidazole rings (δ 7.0-8.5 ppm). A septet for the methine proton of the isopropyl group (δ ~3.0-3.5 ppm) and a doublet for the methyl protons (δ ~1.2-1.4 ppm). |
| ¹³C NMR | Signals for the aromatic carbons of the fused ring system (δ 110-150 ppm). Resonances for the isopropyl group, with the methine carbon appearing around δ 25-30 ppm and the methyl carbons around δ 20-25 ppm. |
| IR (Infrared) | Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the isopropyl group (~2850-2970 cm⁻¹). C=N and C=C stretching vibrations characteristic of the heterocyclic rings (~1400-1650 cm⁻¹).[11][12] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 160. Fragmentation may involve the loss of a methyl group ([M-15]⁺) or the entire isopropyl group ([M-43]⁺).[13][14] |
Potential Applications in Drug Discovery
The imidazo[1,5-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[2] Derivatives of this heterocyclic system have shown promise in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The structural features of the imidazo[1,5-a]pyridine core allow for versatile substitutions to optimize potency and selectivity against specific cancer targets.
Kinase Inhibition
Protein kinases are a major class of drug targets in oncology and other diseases. The nitrogen atoms in the imidazo[1,5-a]pyridine ring system can act as hydrogen bond acceptors, facilitating binding to the ATP-binding pocket of various kinases. The 3-position of the scaffold is often a key point for substitution to achieve potent and selective kinase inhibition.
Caption: Potential therapeutic applications of the imidazo[1,5-a]pyridine scaffold.
Conclusion
3-(Propan-2-yl)imidazo[1,5-a]pyridine represents a molecule of interest within the broader class of imidazo[1,5-a]pyridine derivatives. While specific experimental data for this compound is limited, its structural features suggest it could be a valuable building block in the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of oncology and kinase inhibition. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its biological activity.
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